N-(3-acetamidophenyl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S2/c1-12(23)19-13-4-2-5-14(10-13)20-17(24)11-26-18-8-7-15(21-22-18)16-6-3-9-25-16/h2-10H,11H2,1H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQWBEZYHXVGNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetamidophenyl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines elements from thiophene, pyridazine, and acetamide moieties, which contribute to its pharmacological properties.
Chemical Structure
The compound's IUPAC name reflects its complex structure, which includes an acetamido group and a sulfanyl linkage to a pyridazine derivative. Its molecular formula is .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular pathways. The thiophene and pyridazine rings are known to enhance binding affinity and specificity towards these targets.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. In vitro assays demonstrated that derivatives with similar scaffolds inhibited the growth of several cancer cell lines. For instance, a related thieno[2,3-d]pyrimidine compound showed IC50 values below 10 µM against various human tumor cell lines, indicating potent cytotoxicity .
Antimicrobial Properties
Compounds featuring thiophene and pyridazine moieties have also been evaluated for antimicrobial activity. Research has shown that these compounds possess inhibitory effects against both Gram-positive and Gram-negative bacteria. For example, derivatives with similar structures demonstrated effective inhibition of bacterial growth in standard agar diffusion assays .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound class has been explored through various models. Compounds with the same functional groups were found to reduce pro-inflammatory cytokine levels in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a mechanism involving the modulation of NF-kB signaling pathways .
Case Studies
- Antitumor Efficacy : A study focusing on the synthesis and evaluation of thieno[2,3-d]pyrimidine derivatives highlighted the importance of structural modifications in enhancing antitumor activity. Compounds were tested against the NCI 60 cell line panel, revealing several candidates with superior growth inhibition compared to established chemotherapeutics .
- Mechanistic Insights : Another investigation into the mechanism of action revealed that certain derivatives inhibited dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis essential for cancer cell proliferation. This inhibition was linked to structural features similar to those found in this compound .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyridazine-Based Analogs
(a) 2-{[6-(4-Methylphenyl)Pyridazin-3-yl]Sulfanyl}-N-(Oxolan-2-ylMethyl)Acetamide ()
- Key Differences : The pyridazine core is substituted with a 4-methylphenyl group instead of thiophen-2-yl, and the acetamide is linked to a tetrahydrofuran-derived substituent.
(b) N-[6-(4-{5-[2-(Pyridin-2-yl)Acetamido]-1,3,4-Thiadiazol-2-yl}Butyl)Pyridazin-3-yl]-2-[3-(Trifluoromethoxy)Phenyl]Acetamide ()
- Key Differences : The pyridazine is linked to a thiadiazole-triazole chain, and the acetamide substituent includes a trifluoromethoxyphenyl group.
- Impact : The extended heterocyclic chain may enhance binding to allosteric enzyme pockets (e.g., HIV-1 RT), as seen in similar triazole derivatives . The trifluoromethoxy group increases metabolic stability compared to the thiophene in the target compound .
Heterocyclic Core Variations
(a) Triazole Derivatives (e.g., L-1 in )
- Structure : Features a triazole core with thiophen-2-yl and sulfanyl acetamide groups.
- Comparison: The triazole ring in L-1 confers potent non-nucleoside reverse transcriptase inhibitor (NNRTI) activity, whereas the pyridazine in the target compound may favor interactions with different enzymatic targets .
(b) Oxadiazole Derivatives ()
Substituent-Driven Bioactivity Variations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
